molecular formula C42H32O9 B1203591 Copalliferol B CAS No. 104380-52-1

Copalliferol B

Cat. No. B1203591
M. Wt: 680.7 g/mol
InChI Key: WJBCPQVBWGTJNA-GUOLYAGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Copalliferol B is complex, with four defined stereocenters . The structure includes multiple hydroxyphenyl groups and a dibenzo[a,e]azulene core . More detailed analysis would require advanced spectroscopic techniques and computational modeling.

Scientific Research Applications

Antibacterial Properties

Copalliferol B, a polyphenol, has been identified for its antibacterial properties. Research has isolated copalliferol B from various dipterocarp species such as Hopea cordifolia and Vateria copallifera, highlighting its potential in antibacterial applications. The study by Sotheeswaran et al. (1983) in the "Journal of The Chemical Society-perkin Transactions 1" discusses the isolation and transformation of copalliferol A, which is closely related to copalliferol B, indicating the significance of these compounds in antibacterial research (Sotheeswaran, Sultanbawa, Surendrakumar, & Bladon, 1983).

Anti-Inflammatory and Antioxidative Effects

Copalliferol B's role in anti-inflammatory and antioxidative activities has been explored, particularly in relation to the Mexican copal resin of Bursera copallifera. Romero-Estrada et al. (2016) in the "BMC Complementary and Alternative Medicine" journal found significant anti-inflammatory and antioxidative effects from compounds isolated from this resin, which includes copalliferol B. This supports the traditional use of B. copallifera in treating inflammation (Romero-Estrada, Maldonado-Magaña, González-Christen, Marquina Bahena, Garduño-Ramírez, Rodríguez-López, & Alvarez, 2016).

Potential in Traditional Medicine

The use of copalliferol B in traditional medicine, particularly in relation to its anti-inflammatory properties, has been documented. The study by Columba-Palomares et al. (2015) in the "Pharmacognosy Magazine" evaluated the anti-inflammatory and cytotoxic activities of organic extracts from Bursera copallifera, which traditionally includes copalliferol B. This study helps validate the traditional use of these extracts in medicine (Columba-Palomares, Villareal, Acevedo Quiroz, Marquina Bahena, Álvarez Berber, & Rodríguez-López, 2015).

properties

CAS RN

104380-52-1

Product Name

Copalliferol B

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1S,8S,11S,18R)-9-(3,5-dihydroxyphenyl)-8,10,18-tris(4-hydroxyphenyl)tetracyclo[9.7.0.02,7.012,17]octadeca-2(7),3,5,9,12(17),13,15-heptaene-4,6,14,16-tetrol

InChI

InChI=1S/C42H32O9/c43-24-7-1-20(2-8-24)35-38(23-13-27(46)15-28(47)14-23)36(21-3-9-25(44)10-4-21)41-32-17-30(49)19-34(51)40(32)37(22-5-11-26(45)12-6-22)42(41)31-16-29(48)18-33(50)39(31)35/h1-19,35,37,41-51H/t35-,37+,41-,42+/m0/s1

InChI Key

WJBCPQVBWGTJNA-GUOLYAGMSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C2C(=CC(=C4)O)O)C(=C([C@@H](C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

SMILES

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O

Origin of Product

United States

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